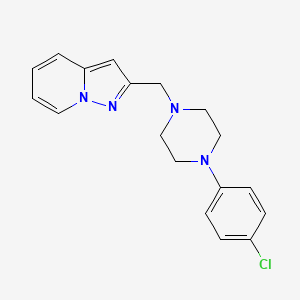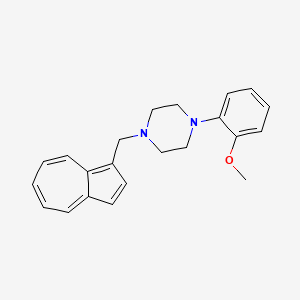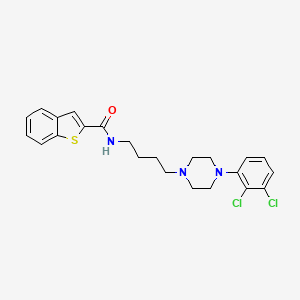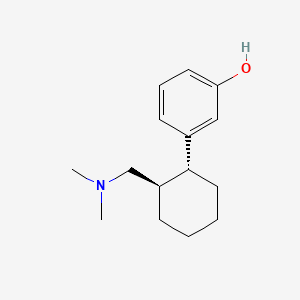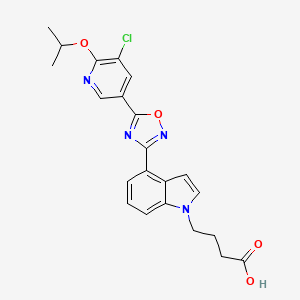
GSK2018682
Overview
Description
GSK-2018682 is a synthetic organic compound that acts as an agonist for sphingosine-1-phosphate receptor subtype 1 and subtype 5. It has been investigated for its potential use in the treatment of multiple sclerosis, particularly the relapsing-remitting form of the disease .
Mechanism of Action
Target of Action
GSK-2018682, also known as GSK-2018682 or NJL503AIJA or GSK2018682, is a potent and selective agonist for the Sphingosine-1-phosphate receptor (S1PR) subtype 1 (S1P1) and subtype 5 (S1P5) . These receptors play a crucial role in the immune system and nervous system .
Mode of Action
The compound interacts with its targets, S1P1 and S1P5, by acting as an agonist . This means it binds to these receptors and activates them, which can lead to various cellular responses.
Biochemical Pathways
These pathways play a role in regulating lymphocyte trafficking, which is crucial for immune response .
Pharmacokinetics
Clinical trials have been conducted to assess the relative bioavailability of different formulations of gsk-2018682 .
Result of Action
The activation of S1P1 and S1P5 by GSK-2018682 leads to the sequestration of lymphocytes within the lymphoid organs, rendering them incapable of migrating to sites of inflammation and leading to lymphopenia . This mechanism is believed to be beneficial in the treatment of multiple sclerosis (MS), a disease characterized by inflammation and damage in the nervous system .
Action Environment
Factors such as the formulation of the drug and the presence of food can impact its pharmacokinetics .
Biochemical Analysis
Biochemical Properties
GSK-2018682 interacts with S1P1 and S1P5 receptors, with pEC50 values of 7.7 and 7.2, respectively . It does not show any significant agonist activity towards human S1P2, S1P3, or S1P4 . The interaction of GSK-2018682 with these receptors plays a crucial role in its biochemical reactions.
Cellular Effects
GSK-2018682 influences cell function by acting as an agonist for S1P1 and S1P5 receptors
Molecular Mechanism
The molecular mechanism of GSK-2018682 involves its action as an agonist for S1P1 and S1P5 receptors . It does not exert any agonist activity towards human S1P2, S1P3, or S1P4
Dosage Effects in Animal Models
The effects of GSK-2018682 vary with different dosages in animal models
Preparation Methods
The synthesis of GSK-2018682 involves several steps, starting with the preparation of key intermediates. The compound is typically synthesized through a series of reactions including the formation of an oxadiazole ring and the attachment of an indole moiety. The reaction conditions often involve the use of solvents like dimethyl sulfoxide and reagents such as chlorinated pyridines .
Chemical Reactions Analysis
GSK-2018682 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Substitution: The compound can participate in substitution reactions, particularly involving the indole and oxadiazole moieties
Scientific Research Applications
GSK-2018682 is primarily used in scientific research for its potential therapeutic effects in multiple sclerosis. It has been shown to modulate the immune system by acting on sphingosine-1-phosphate receptors, leading to the sequestration of lymphocytes within lymphoid organs. This prevents lymphocytes from migrating to sites of inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
GSK-2018682 is similar to other sphingosine-1-phosphate receptor modulators, such as fingolimod and siponimod. GSK-2018682 is unique in its selectivity for sphingosine-1-phosphate receptor subtype 1 and subtype 5, whereas other modulators may have broader receptor activity. This selectivity may offer advantages in terms of efficacy and safety .
Similar Compounds
- Fingolimod
- Siponimod
- Ozanimod
Properties
IUPAC Name |
4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFIGDBFIDKDNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034688-30-6 | |
| Record name | GSK-2018682 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-2018682 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11987 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GSK-2018682 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


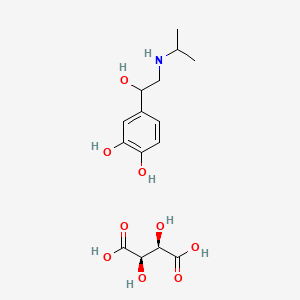
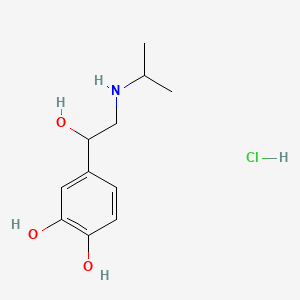
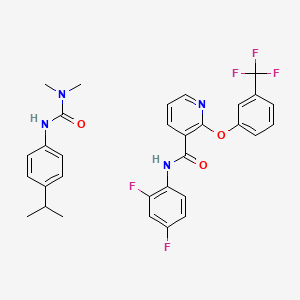
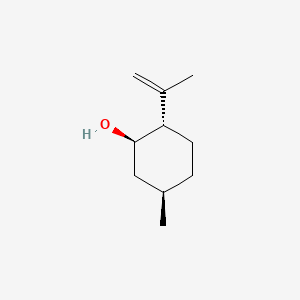
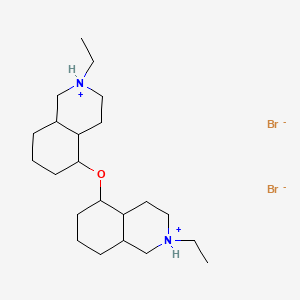

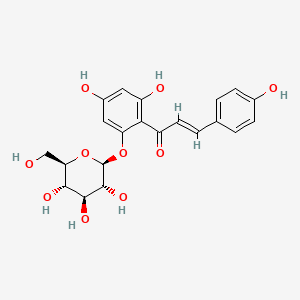
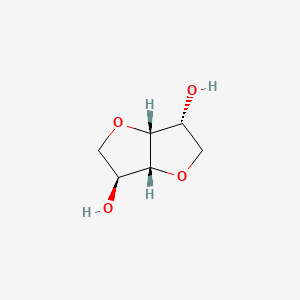
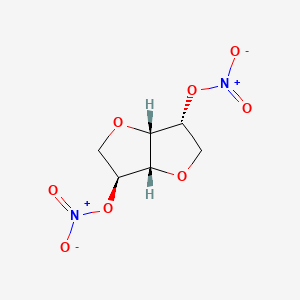
![3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672299.png)
